RSM-932A
Overview
Description
- TCD-717 (RSM-932A) is a novel compound designed to target ChoKα.
- ChoKα plays a crucial role in lipid metabolism and cell membrane formation.
- Overexpression of ChoKα has been associated with oncogenic properties in human cells .
Preparation Methods
- Synthetic routes for TCD-717 are not widely documented, but it is available commercially.
- Industrial production methods likely involve chemical synthesis and purification.
Chemical Reactions Analysis
- TCD-717 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are context-dependent but could involve organic solvents, catalysts, and appropriate temperatures.
- Major products would depend on the specific reaction pathway.
Scientific Research Applications
Chemistry: TCD-717 serves as a valuable tool for studying ChoKα inhibition and lipid metabolism.
Biology: Researchers explore its impact on cell membrane composition and signaling pathways.
Medicine: Potential applications include cancer therapy due to its antitumoral activity.
Industry: TCD-717 might find use in lipid-related drug development.
Mechanism of Action
- TCD-717 inhibits ChoKα, disrupting phosphatidylcholine synthesis.
- Molecular targets include ChoKα enzymes.
- Pathways affected involve lipid metabolism and cell membrane integrity.
Comparison with Similar Compounds
- TCD-717’s uniqueness lies in its ChoKα specificity.
- Similar compounds may include other ChoK inhibitors or lipid-related molecules.
Properties
IUPAC Name |
1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38Cl2N4.2BrH/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40;;/h3-30H,31-32H2,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBVSSXGHKAASQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38Br2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850807-63-5 | |
Record name | RSM-932A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850807635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RSM-932A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC1UXA6R4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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